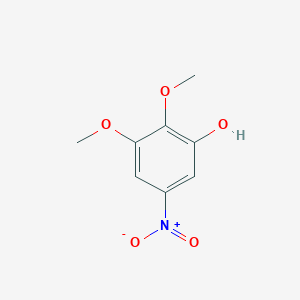

2,3-Dimethoxy-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOOWDMYYNFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624841 | |

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32905-09-2 | |

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Dimethoxy-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 2,3-Dimethoxy-5-nitrophenol, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the nitration of 2,3-dimethoxyphenol. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data based on analogous reactions, and a visual representation of the synthesis pathway.

Core Synthesis Pathway: Nitration of 2,3-Dimethoxyphenol

The primary route to this compound is the electrophilic aromatic substitution of 2,3-dimethoxyphenol. In this reaction, a nitronium ion (NO₂⁺), typically generated from nitric acid, acts as the electrophile and substitutes a hydrogen atom on the aromatic ring.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing. In the case of 2,3-dimethoxyphenol, the positions ortho and para to the hydroxyl group are positions 4 and 6. The methoxy groups at positions 2 and 3 also direct to these positions, as well as position 5 (para to the 2-methoxy group and ortho to the 3-methoxy group). The formation of this compound suggests that nitration at the 5-position is a significant outcome, potentially influenced by steric hindrance from the adjacent methoxy groups at positions 2 and 3, which may disfavor substitution at the more electronically activated 4 and 6 positions.

Quantitative Data

| Parameter | Value | Source/Analogy |

| Starting Material | 2,3-Dimethoxyphenol | Commercially Available |

| Molecular Weight | 154.16 g/mol | N/A |

| Reagent | Nitric Acid (70%) | Analogous Protocols |

| Solvent | Acetic Acid | Analogous Protocols |

| Reaction Temperature | 0-5 °C | Analogous Protocols |

| Reaction Time | 1-2 hours | Analogous Protocols |

| Product | This compound | - |

| Molecular Weight | 199.16 g/mol | N/A |

| Estimated Yield | 60-70% | Based on nitration of similar phenols |

| Purity | >95% (after chromatography) | Standard purification outcome |

Experimental Protocol

This detailed protocol is based on established methods for the nitration of phenolic compounds and is adapted for the synthesis of this compound.

Materials:

-

2,3-Dimethoxyphenol (1.0 eq)

-

Glacial Acetic Acid

-

Nitric Acid (70%, 1.1 eq)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethoxyphenol in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath and begin stirring.

-

Addition of Nitrating Agent: In a separate beaker, prepare a solution of nitric acid in glacial acetic acid. Add this nitrating mixture dropwise to the stirred solution of 2,3-dimethoxyphenol over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the nitrated product should appear.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be aware of potential gas evolution (CO₂).

-

Workup: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

-

Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the synthesis of this compound.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis.

A Technical Guide to the Physicochemical Properties of 2,3-Dimethoxy-5-nitrophenol

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3-Dimethoxy-5-nitrophenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It should be noted that while basic molecular information is readily available, specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature. The subsequent sections provide detailed protocols for the experimental determination of these properties.

| Property | Value | Source |

| CAS Number | 32905-09-2 | [1] |

| Molecular Formula | C₈H₉NO₅ | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported | |

| logP | Not reported |

Experimental Protocols

Given the limited availability of specific experimental data for this compound, this section details established methodologies for the synthesis of a representative nitrophenol and for the determination of key physicochemical properties applicable to this class of compounds.

Synthesis of a Representative Nitrophenol (m-Nitrophenol)

This protocol describes the synthesis of m-nitrophenol via diazotization of m-nitroaniline, a common method for preparing nitrophenols.[2]

-

Diazotization of m-Nitroaniline :

-

In a 4-liter beaker, place 210 g of finely powdered m-nitroaniline.

-

Add a cold mixture of 450 mL of water and 330 mL of concentrated sulfuric acid with stirring, followed by approximately 800 g of crushed ice.

-

Once a homogeneous mixture is achieved, rapidly add a solution of 105 g of sodium nitrite in 250 mL of water at the bottom of the mixture. Maintain the temperature between 0-5°C.

-

Continue stirring for 5-10 minutes after the addition is complete, then allow the mixture to settle. A crystalline deposit of m-nitrobenzenediazonium sulfate will form.

-

Decant the supernatant liquid.

-

-

Hydrolysis of the Diazonium Salt :

-

In a 5-liter round-bottomed flask, heat a mixture of 1 L of concentrated sulfuric acid and 750 mL of water to boiling (approximately 160°C).

-

Add the decanted liquor from the diazotization step to the boiling acid mixture at a rate that maintains vigorous boiling.

-

Add the crystalline diazonium sulfate in small portions to control foaming.

-

Continue boiling for a few minutes after the addition is complete.

-

-

Isolation and Purification :

-

Pour the hot reaction mixture into a large beaker set in running cold water and stir vigorously to obtain a homogeneous crystal magma.

-

Once completely cold, filter the nitrophenol, press it thoroughly, and drain with suction.

-

Wash the product with several portions of iced water.

-

Dry the product on filter paper in a warm room.

-

For further purification, the crude product can be distilled under reduced pressure (160-165°C at 12 mm Hg).[2]

-

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[3]

-

Sample Preparation : A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4]

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated digital instrument.

-

Measurement : The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.

-

Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[5] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]

-

Sample Preparation : A few milliliters of the liquid compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][9]

-

Apparatus Setup : The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[6][9]

-

Measurement : The sample is heated gently. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.[7] The heat is then removed, and the liquid is allowed to cool.

-

Data Recording : The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][10]

Determination of Solubility

Solubility tests provide information about the presence of polar and acidic or basic functional groups.[11]

-

General Procedure :

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[12]

-

Observe whether the compound dissolves completely.

-

-

Solvent Series : A series of solvents should be used to classify the compound:

-

Water : To determine the presence of polar functional groups.

-

5% NaOH Solution : Solubility in this solvent suggests an acidic functional group, such as a phenol.

-

5% NaHCO₃ Solution : Differentiates between strong and weak acids. Phenols are typically soluble in NaOH but not in the weaker base NaHCO₃.

-

5% HCl Solution : To test for basic functional groups.

-

Organic Solvents (e.g., Diethyl Ether, Hexane) : To assess solubility in non-polar environments.[12][13][14]

-

Spectrophotometric Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For phenols, this can be determined using UV-Vis spectrophotometry, as the phenol and its conjugate base (phenoxide) have different absorption spectra.[15]

-

Solution Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10% acetonitrile-water mixture).[15]

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Add a consistent volume of the stock solution to each buffer solution to create a series of test solutions with the same total concentration of the compound but at different pH levels.[16][17]

-

-

Spectrophotometric Measurement :

-

Data Analysis :

Determination of logP by HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. High-Performance Liquid Chromatography (HPLC) is a common indirect method for its determination.[18][19]

-

System Preparation : An HPLC system equipped with a reverse-phase column (e.g., C18) is used.[19] The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration : A series of standard compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.[19]

-

Sample Analysis : A solution of this compound is injected into the HPLC system under the same conditions used for the standards.

-

Calculation : The retention time of this compound is measured, and its retention factor (k') is calculated. The logP of the compound is then determined by interpolating from the calibration curve.[19]

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and physicochemical characterization of this compound.

Caption: Workflow for the synthesis of a representative nitrophenol.

Caption: Workflow for physicochemical property determination.

References

- 1. This compound | 32905-09-2 | HBA90509 [biosynth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. pharmaguru.co [pharmaguru.co]

- 17. web.pdx.edu [web.pdx.edu]

- 18. agilent.com [agilent.com]

- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Profiling of 2,3-Dimethoxy-5-nitrophenol: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric characteristics of 2,3-Dimethoxy-5-nitrophenol (CAS No: 32905-09-2, Molecular Formula: C₈H₉NO₅, Molecular Weight: 199.16 g/mol ). Due to a lack of publicly available experimental data for this specific isomer, this document focuses on predicted spectroscopic data derived from established principles and data from structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of functional groups and data from similar nitrophenol compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.8 | d | 1H | Ar-H (H-4 or H-6) |

| ~7.2 - 7.5 | d | 1H | Ar-H (H-6 or H-4) |

| ~3.9 - 4.1 | s | 3H | OCH₃ |

| ~3.8 - 4.0 | s | 3H | OCH₃ |

| ~10.0 - 11.0 | s | 1H | OH |

Predicted in CDCl₃ or DMSO-d₆ as solvent. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d = doublet, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 - 160 | C -OH |

| ~145 - 150 | C -NO₂ |

| ~135 - 140 | C -OCH₃ |

| ~130 - 135 | C -OCH₃ |

| ~115 - 125 | Ar-C H |

| ~110 - 120 | Ar-C H |

| ~55 - 60 | OC H₃ |

| ~55 - 60 | OC H₃ |

Predicted in CDCl₃ or DMSO-d₆ as solvent.

Table 3: Typical IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (phenol)[1] |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (methoxy) |

| 1590-1620 | Strong | Aromatic C=C stretch[1] |

| 1500-1550 | Strong | Asymmetric NO₂ stretch[2] |

| 1300-1350 | Strong | Symmetric NO₂ stretch[2] |

| 1200-1280 | Strong | Aryl C-O stretch (methoxy) |

| 1000-1100 | Strong | Alkyl C-O stretch (methoxy) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 199 | [M]⁺ (Molecular Ion) |

| 184 | [M - CH₃]⁺ |

| 169 | [M - NO]⁺ |

| 153 | [M - NO₂]⁺ |

| 125 | [M - NO₂ - CO]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic and spectrometric data for aromatic nitro compounds like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., a standard zgpg sequence) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

The IR spectrum should be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

For direct infusion analysis, prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

For analysis coupled with a chromatographic technique (e.g., GC-MS or LC-MS), prepare the sample in a solvent compatible with the mobile phase.

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer's ion source, which is typically operated at 70 eV for EI.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Predicted Biological Activity of 2,3-Dimethoxy-5-nitrophenol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 2,3-Dimethoxy-5-nitrophenol derivatives is limited in the current scientific literature. This guide provides a predictive overview based on the reported activities of structurally related compounds, including methoxyphenols, nitrophenols, and dimethoxyphenyl derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts in this chemical space.

Introduction

The intersection of methoxy, phenol, and nitro functional groups within a single molecular scaffold presents a compelling area for medicinal chemistry. While this compound itself is a known chemical entity, a comprehensive evaluation of the biological activities of its derivatives is not yet available in published literature. However, by examining the activities of compounds with shared structural motifs, we can infer potential therapeutic applications. This guide synthesizes available data on related methoxyphenol and nitrophenol derivatives to forecast the potential anticancer and antimicrobial properties of the this compound class.

Predicted Biological Activities

Based on the analysis of structurally similar compounds, derivatives of this compound are predicted to exhibit two primary types of biological activity: anticancer and antimicrobial.

Anticancer Potential

The presence of methoxy and phenyl groups is a common feature in many potent anticancer agents. These moieties are often found in compounds that interfere with critical cellular processes in cancer cells, such as proliferation and survival.

Data on Structurally Related Compounds:

The following table summarizes the cytotoxic activity of various methoxyphenyl derivatives against several cancer cell lines.

Table 1: Cytotoxic Activity of Structurally Related Methoxyphenyl Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Reference(s) |

| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | SW480 (colon) | 12.3 µg/ml | [1] |

| HCT116 (colon) | 15.7 µg/ml | [1] | |

| N-phenyl triazinone derivative of a trimethoxyphenyl analog | HepG2 (liver) | 1.38 µM | [2] |

| N-pyridoyl triazinone derivative of a trimethoxyphenyl analog | HepG2 (liver) | 2.52 µM | [2] |

| N-phenylthiazolyl triazinone derivative of a trimethoxyphenyl analog | HepG2 (liver) | 3.21 µM | [2] |

| 3,5-Dimethoxy-2,7-phenanthrenediol | 786-0 (renal), MCF-7 (breast), NCI/ADR-RES (adriamycin-resistant breast) | Cytotoxic Activity | [3] |

| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-phenyl thiophene | L1210, K562 | 2.5 - 6.5 nM | [4] |

| Dimethoxycurcumin | BxPC-3, HPAF-II, CFPAC-1 (pancreatic) | Low micromolar IC₅₀ values | [5] |

Antimicrobial Potential

The nitro group is a well-established pharmacophore in antimicrobial agents. Its electron-withdrawing nature can contribute to mechanisms of action that are toxic to microbial cells.

Data on Structurally Related Compounds:

The following table summarizes the antimicrobial activity of nitro-substituted phenolic compounds.

Table 2: Antimicrobial Activity of Structurally Related Nitrophenol Derivatives

| Compound/Derivative | Microorganism(s) | Activity Metric (MIC) | Reference(s) |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [6][7] |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6–62.5 µg/mL | [8] |

| Candida sp. | 15–500 µg/mL (MFC) | [8] | |

| Nitrated Benzothiazoles | Pseudomonas aeruginosa | Significant Inhibition | [8] |

| 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | MRSA | More potent than tiamulin | [9] |

Key Signaling Pathways in Anticancer Activity

Studies on related methoxyphenyl compounds suggest that their anticancer effects may be mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[10] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[11][12][13]

Caption: Canonical NF-κB Signaling Pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when persistently activated, contributes to tumorigenesis by promoting cell proliferation, survival, and angiogenesis.[14][15][16]

Caption: Canonical STAT3 Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer and antimicrobial activities.

General Experimental Workflow

The evaluation of novel compounds for biological activity typically follows a standardized workflow from initial screening to more detailed mechanistic studies.

Caption: General workflow for biological evaluation.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][17][18]

Materials:

-

96-well plates

-

Test compound stock solution

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[18] Incubate for 1.5 to 4 hours at 37°C.[5][19]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][6][20]

Materials:

-

96-well microtiter plates

-

Test compound stock solution

-

Bacterial culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from an 18-24 hour agar plate in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension to the final required concentration.

-

Serial Dilution: Dispense 100 µL of broth into all wells of a microtiter plate.[21] Add 100 µL of the 2x concentrated test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, down to the desired final concentration.[21]

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]

Conclusion and Future Outlook

While direct experimental evidence is currently lacking for this compound derivatives, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of methoxy and nitro-functionalized phenolic rings suggests a high probability of biological activity. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the protocols outlined in this guide. Mechanistic studies will be crucial to elucidate the specific cellular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for their potential development as therapeutic agents.

References

- 1. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. STAT3 signaling pathway: Significance and symbolism [wisdomlib.org]

- 4. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 16. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. broadpharm.com [broadpharm.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

2,3-Dimethoxy-5-nitrophenol: A Versatile Synthetic Building Block for Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-5-nitrophenol is a highly functionalized aromatic compound that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of drug discovery and the development of novel bioactive molecules. Its unique arrangement of a phenolic hydroxyl group, two methoxy groups, and a nitro group on a benzene ring offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the methoxy and hydroxyl groups, creates a nuanced electronic environment that can be strategically exploited for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound as a valuable synthetic intermediate.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

| Property | Value | Source |

| CAS Number | 32905-09-2 | [1][2] |

| Molecular Formula | C₈H₉NO₅ | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| Appearance | Predicted to be a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Storage Conditions | Store at 2°C - 8°C in a well-closed container | [1] |

Synthesis of this compound

A plausible and commonly employed method for the synthesis of nitrophenols is the direct nitration of the corresponding phenol. Therefore, this compound can be synthesized via the nitration of 2,3-dimethoxyphenol. The methoxy and hydroxyl groups are ortho- and para-directing, and the steric hindrance from the existing substituents would likely favor nitration at the C5 position.

Experimental Protocol: Nitration of 2,3-Dimethoxyphenol

This protocol is a generalized procedure based on common nitration methods for phenols and should be optimized for specific laboratory conditions.

Materials:

-

2,3-Dimethoxyphenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (1 equivalent) to the cooled solution while stirring.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 2,3-dimethoxyphenol over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: Synthetic workflow for this compound.

Applications as a Synthetic Building Block

The functional groups of this compound provide multiple reaction sites, making it a valuable precursor for the synthesis of a wide range of derivatives with potential biological activities. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities such as amines, which are prevalent in many pharmaceutical compounds.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening up a plethora of subsequent reactions. This conversion yields 5-amino-2,3-dimethoxyphenol, a key intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide solution

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-2,3-dimethoxyphenol.

Caption: Transformation of the nitro group to an amine.

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated to form ethers, which can modify the solubility and biological activity of the resulting molecules.

Experimental Protocol: O-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium Carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).

-

Add the alkyl halide (1.1-1.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter off the solid potassium carbonate and evaporate the solvent.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the O-alkylated product.

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles to displace other leaving groups that could be introduced on the ring.

Potential in Drug Discovery

Nitroaromatic compounds are important precursors in the synthesis of a wide array of pharmaceuticals. The reduction of the nitro group to an amine is a key step in the synthesis of many biologically active molecules. The resulting amino-dimethoxyphenol scaffold can be further elaborated to generate libraries of compounds for screening against various biological targets. The presence of the methoxy and hydroxyl groups offers sites for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a promising synthetic building block with significant potential for the development of novel and complex organic molecules. Its rich functionality allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in organic synthesis. While detailed experimental data is currently limited, the inferred chemical reactivity based on its structural features suggests a wide scope of applications. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in the creation of new pharmaceuticals and other valuable chemical entities.

References

Potential Applications of 2,3-Dimethoxy-5-nitrophenol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxy-5-nitrophenol is a substituted aromatic compound with potential applications in medicinal chemistry, primarily as a versatile building block for the synthesis of more complex bioactive molecules. While direct research on its biological activities is limited, its structural motifs—a catechol diether and a nitro group on a phenolic ring—suggest potential for development in areas such as antioxidant, anti-inflammatory, and anticancer research. This technical guide provides an overview of its chemical properties, a postulated synthetic route, and potential therapeutic applications based on the activities of structurally related compounds. Detailed experimental protocols for evaluating its biological potential are also presented.

Introduction

The strategic incorporation of methoxy and nitro functional groups on a phenolic scaffold can impart a range of physicochemical and biological properties to a molecule, making it a valuable intermediate in drug discovery. The electron-donating methoxy groups and the electron-withdrawing nitro group can influence the molecule's reactivity, lipophilicity, and potential for hydrogen bonding, all of which are critical for its interaction with biological targets. Although this compound is not extensively studied, its structural alerts point towards several plausible avenues for medicinal chemistry research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32905-09-2 | [1] |

| Molecular Formula | C₈H₉NO₅ | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| Appearance | Light yellow to brown solid | [2] |

| Storage | 2-8°C | [1] |

| SMILES | COC1=C(OC)C=C(C=C1)--INVALID-LINK--[O-] | [1] |

Synthesis

Postulated Synthetic Workflow

The nitration of 2,3-dimethoxyphenol is expected to yield this compound as the major product due to the ortho-, para-directing effects of the hydroxyl and methoxy groups. The workflow for this synthesis is depicted below.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of 2,3-Dimethoxy-5-nitrophenol, a substituted nitrophenol compound of interest in medicinal chemistry and drug discovery. This document details a plausible synthetic route for this compound, drawing from established methodologies for the synthesis of related compounds. Furthermore, it outlines detailed experimental protocols for the evaluation of its potential cytotoxic, antioxidant, and anti-inflammatory properties. This guide also includes visualizations of the synthetic workflow and a key signaling pathway potentially modulated by this class of compounds, to aid in the understanding of its mechanism of action.

Introduction

Substituted phenols and their nitro-derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. The introduction of methoxy and nitro functional groups to the phenol scaffold can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological profile. This compound, while not extensively studied, represents a promising scaffold for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and biological evaluation of this and related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the precursor 2,3-dimethoxyphenol, followed by its regioselective nitration.

Synthesis of 2,3-Dimethoxyphenol

The precursor, 2,3-dimethoxyphenol, can be synthesized from pyrogallol carboxylic acid 3,4-dimethyl ether.

Experimental Protocol:

-

Decarboxylation: 40 g (0.2 mole) of pyrogallol carboxylic acid 3,4-dimethyl ether is heated in an oil bath at 150°C under reduced pressure.

-

Distillation: The resulting 2,3-dimethoxyphenol is distilled at 120-125°C under 17 mm Hg pressure.

-

Redistillation: The product is redistilled at a normal pressure, and the fraction boiling at 232-234°C is collected.

-

Yield: This process typically yields approximately 15 g (48.2%) of 2,3-dimethoxyphenol.[1]

Nitration of 2,3-Dimethoxyphenol

The nitration of 2,3-dimethoxyphenol is expected to be regioselective, with the nitro group being directed to the C5 position due to the directing effects of the hydroxyl and methoxy groups.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 15.4 g (0.1 mol) of 2,3-dimethoxyphenol in 50 mL of glacial acetic acid.

-

Cooling: Cool the mixture to 0-5°C in an ice bath.

-

Nitrating Agent Preparation: Prepare a nitrating mixture by slowly adding 10.1 g (0.1 mol) of fuming nitric acid to 20 mL of glacial acetic acid, while maintaining the temperature below 10°C.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 2,3-dimethoxyphenol over a period of 1 hour, ensuring the reaction temperature does not exceed 10°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Precipitation and Filtration: The solid product, this compound, will precipitate. Collect the precipitate by filtration and wash with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

DOT Script for Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₅ | [2] |

| Molecular Weight | 199.16 g/mol | [2] |

| CAS Number | 32905-09-2 | [2] |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Soluble in organic solvents like ethanol, DMSO | - |

Potential Biological Activities and Experimental Protocols

Based on the known activities of related nitrophenol and methoxyphenol compounds, this compound is hypothesized to possess cytotoxic, antioxidant, and anti-inflammatory properties. Detailed protocols for evaluating these potential activities are provided below.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the sample or control solutions to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value.

Anti-inflammatory Activity (Nitric Oxide and COX-2/iNOS Expression)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production and the expression of pro-inflammatory enzymes.

4.3.1. Nitric Oxide (NO) Production (Griess Assay)

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Sodium nitrite standard

-

96-well plates

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.

4.3.2. COX-2 and iNOS Expression (Western Blot)

Materials:

-

RAW 264.7 cells treated as in the Griess assay

-

Lysis buffer

-

Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Protocol:

-

Cell Lysis: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Potential Signaling Pathway Modulation

The anti-inflammatory effects of methoxyphenols have been linked to the activation of the Nrf2/HO-1 signaling pathway. It is plausible that this compound may also exert its anti-inflammatory effects through this pathway.

DOT Script for Nrf2/HO-1 Signaling Pathway:

Caption: Proposed Nrf2/HO-1 anti-inflammatory signaling pathway.

Conclusion

This technical guide provides a foundational resource for the synthesis and biological evaluation of this compound. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research into this and related compounds, with the ultimate goal of advancing the discovery of novel therapeutic agents. The exploration of the cytotoxic, antioxidant, and anti-inflammatory properties of this compound, along with the elucidation of its underlying mechanisms of action, will be crucial in determining its potential for future drug development.

References

Theoretical Studies on 2,3-Dimethoxy-5-nitrophenol: A Methodological Overview and Comparative Analysis

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

While direct, in-depth theoretical and computational studies specifically targeting 2,3-Dimethoxy-5-nitrophenol are not extensively available in current literature, a robust framework for such analysis can be constructed by examining research on structurally analogous compounds. This whitepaper outlines the established theoretical methodologies and provides a comparative analysis based on available data for similar nitrophenol and dimethoxybenzene derivatives. This approach allows for the prediction of molecular properties and potential biological activities, offering a valuable starting point for future research on this compound.

Molecular and Physicochemical Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₉NO₅.[1] Basic physicochemical data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 32905-09-2 | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| SMILES String | COC1=CC(=CC(=C1OC)O)--INVALID-LINK--[O-] | [1] |

| Melting Point | 103-107 °C | [2] |

| Boiling Point | 110-112 °C at 1 mmHg | [2] |

Proposed Theoretical Analysis Workflow

Based on established computational studies of similar phenolic and nitroaromatic compounds, a comprehensive theoretical investigation of this compound would involve the following workflow.[3][4][5][6]

Caption: Proposed workflow for the theoretical and experimental investigation of this compound.

Key Theoretical Methodologies

Density Functional Theory (DFT) Calculations

DFT is a fundamental method for investigating the electronic structure and properties of molecules. For compounds similar to this compound, the B3LYP functional with a 6-311G+(d,p) or 6-311++G(d,p) basis set is commonly employed for geometry optimization and frequency calculations.[3][4][5][7]

Experimental Protocol (Computational):

-

Input Structure: Construct the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311G+(d,p)) to find the lowest energy conformation.

-

Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm the optimized structure is a true minimum and to predict IR and Raman spectra.

-

Electronic Properties: Analyze the output to determine properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charges.

Molecular Docking Simulations

To explore potential biological activity, molecular docking studies can predict the binding affinity and interactions of this compound with specific protein targets. For instance, studies on other nitrophenols have investigated their potential as anticancer, antimicrobial, or anti-inflammatory agents.[3][5]

Experimental Protocol (Computational):

-

Target Selection: Identify potential protein targets based on the activities of structurally similar molecules.

-

Ligand and Receptor Preparation: Prepare the 3D structure of this compound (ligand) and the target protein (receptor), including adding hydrogen atoms and assigning charges.

-

Docking Simulation: Use docking software (e.g., AutoDock, PyRx) to predict the binding pose and calculate the binding energy of the ligand within the protein's active site.

-

Interaction Analysis: Visualize and analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Properties and Reactivity (Based on Analogous Compounds)

While specific data for this compound is lacking, we can infer some properties based on studies of related molecules.

Electronic Properties and Reactivity

Theoretical studies on nitrophenols often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4][8] The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity. The presence of the electron-withdrawing nitro group and electron-donating methoxy and hydroxyl groups will significantly influence the electron density distribution and the molecular electrostatic potential (MEP), indicating sites for electrophilic and nucleophilic attack.

Spectroscopic Properties

Computational methods can predict spectroscopic data. Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra and identify electronic transitions (e.g., n → π* and π → π*).[3][5][7] Similarly, calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to assign characteristic peaks.[4]

Potential Biological Activity and Signaling Pathways

The biological activities of nitrophenol derivatives have been a subject of interest. For example, some Schiff bases derived from nitrophenols have shown potential anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][5] The antioxidant properties of methoxyphenols have also been investigated, with studies correlating their radical scavenging activity to O-H bond dissociation enthalpy (BDE) and ionization potential (IP).[9][10]

A hypothetical signaling pathway for a potential anticancer effect, based on the inhibition of a key protein kinase, is depicted below.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.

Synthesis and Characterization

While theoretical studies are the focus, their validation relies on experimental data. The synthesis of related methoxyphenols often involves steps like benzaldehyde reactions followed by purification.[9] A common synthesis route for a derivative of 2-methoxy-5-nitrophenol involves the reaction of 2-methoxy-5-nitrophenol with benzyl bromide in the presence of cesium carbonate in DMF.[11] Characterization techniques typically include ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm the structure of the synthesized compound.[9]

Conclusion and Future Directions

Although there is a scarcity of direct theoretical research on this compound, a clear path for its investigation exists. By applying established computational methodologies such as DFT and molecular docking, researchers can predict its structural, electronic, and biological properties. These theoretical predictions, when coupled with experimental synthesis and validation, can provide a comprehensive understanding of this molecule and unlock its potential in drug discovery and materials science. Future work should focus on performing these specific computational analyses and corroborating them with empirical data.

References

- 1. This compound | 32905-09-2 | HBA90509 [biosynth.com]

- 2. 2-甲氧基-5-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]

- 8. In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2,3-Dimethoxy-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2,3-Dimethoxy-5-nitrophenol. Given the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally similar nitrophenols to provide a robust framework for risk assessment and safe laboratory practices. Adherence to the protocols and recommendations outlined herein is critical to ensure the safety of all personnel handling this and related chemical entities.

Hazard Identification and Classification

This compound belongs to the class of nitrophenols, which are known to exhibit varying degrees of toxicity. Based on data from analogous compounds, it should be handled as a substance that is harmful if swallowed, causes skin irritation, and is likely to cause serious eye damage.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Precautionary Statements

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS). Key precautions include:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Quantitative Toxicological Data

| Compound | Test | Species | Route | Value | Reference |

| 3-Nitrophenol | LD50 | Rat | Oral | 328 mg/kg | |

| 2-Methoxybenzenethiol | LD50 | Rat | Oral | 1740 mg/kg | [2] |

Occupational Exposure Limits (OELs):

No specific OELs have been established for this compound. In the absence of established limits, it is prudent to handle this compound in a manner that minimizes all routes of exposure.

Experimental Protocols for Safety Assessment

Detailed methodologies for assessing the key toxicological endpoints are crucial for a thorough risk assessment. The following are summaries of standardized protocols.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure with the use of a minimum number of animals.

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

-

Animal Selection: Healthy young adult rodents of a single sex (usually females) are used.

-

Dose Preparation and Administration: The test substance is typically administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for a total of 14 days. Special attention is given during the first 4 hours and daily thereafter.

-

Data Reporting: The number of animals affected at different dose levels is reported to classify the substance.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model.

-

Principle: The test chemical is applied topically to a three-dimensional human epidermis model. The endpoint measured is cell viability, typically assessed by the MTT assay.

-

Procedure:

-

Tissues are pre-incubated.

-

The test chemical is applied to the tissue surface for a defined period (e.g., 60 minutes).

-

The chemical is then removed by washing.

-

Tissues are incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assay: Cell viability is determined by measuring the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

-

Classification: A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

In Vivo Eye Irritation - The Draize Eye Test

This test assesses the potential of a substance to cause eye irritation or damage.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of a conscious rabbit, with the other eye serving as a control.

-

Animal Selection: Albino rabbits are typically used.

-

Procedure: A specified amount of the test substance is placed in the lower everted eyelid. The eyes are not washed after instillation.

-

Observation: The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) for up to 21 days.

-

Classification: The severity of the ocular reactions is scored, and the substance is classified based on the persistence and severity of the lesions.

Safety and Handling Workflows

Personal Protective Equipment (PPE) Selection

The following diagram outlines a logical workflow for selecting the appropriate PPE when handling this compound.

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethoxy-5-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethoxy-5-nitrophenol, a substituted nitrophenol of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility in various organic solvents based on the known behavior of structurally similar molecules. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound is presented to enable researchers to generate precise and reliable data. This guide also includes a generalized workflow for the synthesis of nitrophenols, providing context for its formation and potential impurities.

Introduction

This compound (CAS No: 32905-09-2) is a nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of two methoxy groups, a hydroxyl group, and a nitro group on the benzene ring imparts a unique combination of polarity and hydrogen bonding capabilities, which in turn governs its solubility in different solvent systems. A thorough understanding of its solubility is critical for various aspects of drug development, including reaction chemistry, purification, formulation, and bioavailability studies. While specific experimental data for this compound is scarce, the solubility of related compounds such as nitrophenols and methoxyphenols can provide valuable insights.[3][4][5]

Predicted Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl and nitro groups can form hydrogen bonds with protic solvents. The overall polarity of the molecule is compatible with these solvents.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents can act as hydrogen bond acceptors for the phenolic proton and can solvate the polar nitro and methoxy groups through dipole-dipole interactions.[4] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The presence of multiple polar functional groups (hydroxyl, nitro, methoxy) significantly increases the polarity of the molecule, making it less compatible with nonpolar solvents. While the benzene ring provides some nonpolar character, it is unlikely to overcome the influence of the polar groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds.[6] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this step.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

-

Generalized Synthetic Workflow

Understanding the synthetic route of nitrophenols is important for anticipating potential impurities that might affect solubility measurements and other physicochemical properties. The following diagram illustrates a generalized workflow for the synthesis of a nitrophenol from a phenolic precursor.

This diagram outlines the key stages in the synthesis of nitrophenols. The process typically begins with a phenolic starting material which undergoes a nitration reaction.[7] This is followed by an aqueous workup to quench the reaction and separate the product, and a final purification step to isolate the desired nitrophenol. The specific conditions and reagents can be modified to control the regioselectivity of the nitration.

Relevance in Drug Development

The nitro group is a key functional group in a number of approved drugs and is often considered a "pharmacophore" or, in some contexts, a "toxicophore".[8] Aromatic nitro compounds are utilized in the synthesis of a wide array of pharmaceuticals.[2] The solubility of nitroaromatic intermediates like this compound is therefore a critical parameter that influences their reactivity, the ease of purification, and the overall efficiency of the synthetic process. Furthermore, for compounds that are themselves drug candidates, solubility directly impacts formulation strategies and bioavailability.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the inferred solubility profile based on analogous compounds and employing the detailed experimental protocol provided, scientists can confidently determine the solubility of this compound in various organic solvents. This information is essential for the effective utilization of this compound in synthetic chemistry and for advancing the development of new pharmaceutical agents.

References

- 1. This compound | 32905-09-2 | HBA90509 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. paspk.org [paspk.org]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-5-nitrophenol Derivatives from 2,3-Dimethoxy-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction